molecular formula C5H3F7O B1597780 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene CAS No. 226575-14-0

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene

Cat. No.: B1597780
CAS No.: 226575-14-0
M. Wt: 212.07 g/mol
InChI Key: WBIQBVWPTRRHCM-UHFFFAOYSA-N
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Description

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene is an organofluorine compound with the molecular formula C5H3F7O. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene typically involves the reaction of a suitable precursor with fluorinating agents. One common method involves the use of trifluoromethyl hypofluorite (CF3OF) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions on the carbon chain.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. This ensures high yield and purity of the final product. The use of advanced fluorination techniques and catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or ketones.

    Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated derivatives.

    Substitution: Nucleophilic substitution reactions can replace fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products Formed

    Oxidation: Fluorinated alcohols or ketones.

    Reduction: Hydrogenated derivatives with fewer fluorine atoms.

    Substitution: Compounds with new functional groups replacing fluorine atoms.

Scientific Research Applications

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in fluorinated pharmaceuticals and agrochemicals.

    Medicine: Studied for its role in the development of novel drugs with improved bioavailability and metabolic stability.

    Industry: Utilized in the production of specialty polymers and materials with unique properties such as high thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene involves its interaction with specific molecular targets. The presence of multiple fluorine atoms enhances the compound’s ability to form strong interactions with enzymes and receptors. This can lead to the modulation of biological pathways and the inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-ene
  • 3,3,4,4-Tetrafluorobut-1-ene
  • 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)butane

Uniqueness

3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene is unique due to the presence of both trifluoromethoxy and tetrafluoro groups on the same carbon chain. This combination imparts distinct chemical reactivity and stability, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

3,4,4,4-tetrafluoro-3-(trifluoromethoxy)but-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F7O/c1-2-3(6,4(7,8)9)13-5(10,11)12/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBIQBVWPTRRHCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(F)(F)F)(OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380250
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226575-14-0
Record name 3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 2
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 3
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 4
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 5
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene
Reactant of Route 6
3,4,4,4-Tetrafluoro-3-(trifluoromethoxy)but-1-ene

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